molecular formula C11H18N4 B1488546 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane CAS No. 1239851-69-4

1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane

Cat. No.: B1488546
CAS No.: 1239851-69-4
M. Wt: 206.29 g/mol
InChI Key: BFMFXVSMUUGERL-UHFFFAOYSA-N
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Description

1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane (CAS 502133-51-9) is a chemical compound with the molecular formula C11H18N4O and a molecular weight of 222.29 g/mol . This derivative incorporates a 1,4-diazepane (homopiperazine) ring, a seven-membered heterocycle known for its significance in medicinal chemistry as a hydrophobic scaffold and linker in hit-to-lead optimization . The 1,4-diazepane ring system is a privileged structure in drug discovery, featured in compounds with a wide range of reported biological activities, including anti-HIV, anti-bacterial, anti-fungal, and anti-cancer properties . Recent research highlights the value of 1,4-diazepane-linked molecular frameworks in the development of novel anti-microbial agents . These constructs are utilized in advanced research applications such as quantum chemical modeling, molecular docking simulations against bacterial targets, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess their potential as therapeutic candidates . This product is intended for research purposes only by qualified laboratory personnel. It is strictly for use in chemical synthesis, biological screening, or analytical development in a controlled laboratory setting. Not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(6-ethylpyrimidin-4-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-2-10-8-11(14-9-13-10)15-6-3-4-12-5-7-15/h8-9,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMFXVSMUUGERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via N-Alkylation of 1,4-Diazepane

  • Starting Materials: 1,4-Diazepane and a suitably functionalized 6-ethylpyrimidin-4-yl derivative (e.g., 4-chloropyrimidine or 4-bromopyrimidine substituted at 6-position with ethyl).

  • Reaction Conditions: Under basic conditions (e.g., potassium carbonate in polar aprotic solvents like DMF), the nucleophilic nitrogen of 1,4-diazepane attacks the electrophilic carbon of the pyrimidine halide, forming the N-substituted product.

  • Microwave Irradiation: Use of microwave heating can enhance reaction rates and influence regioselectivity, favoring N-4 alkylation on diazepane rings.

Cyclization Approach from Diamine and Pyrimidinyl Precursors

  • Step 1: Preparation of a linear diamine intermediate bearing a 6-ethylpyrimidin-4-yl substituent.

  • Step 2: Intramolecular cyclization promoted by base or acid catalysis to close the seven-membered diazepane ring.

  • Step 3: Purification and characterization of the cyclized product.

This approach benefits from the ability to introduce substituents on the pyrimidine ring prior to ring closure, allowing for structural diversity.

Alternative Synthetic Routes

  • Cross-Coupling Reactions: Palladium-catalyzed Buchwald-Hartwig amination may be employed to couple 1,4-diazepane with 4-halopyrimidines bearing a 6-ethyl substituent, providing a mild and efficient method for N-arylation.

  • Reductive Amination: If an aldehyde or ketone derivative of 6-ethylpyrimidine is available, reductive amination with 1,4-diazepane can be an alternative route to form the N-substituted product.

Data Table: Summary of Preparation Methods and Conditions

Method Starting Materials Key Reagents/Conditions Advantages Limitations
N-Alkylation 1,4-Diazepane + 6-ethyl-4-halopyrimidine K2CO3, DMF, microwave heating Regioselective, rapid reaction Requires halogenated pyrimidine
Cyclization from diamine Linear diamine with pyrimidinyl substituent Base or acid catalysis, heating Allows pre-functionalization Multi-step, may require purification
Palladium-catalyzed amination 1,4-Diazepane + 4-halopyrimidine Pd catalyst, ligand, base, inert atmosphere Mild conditions, high selectivity Catalyst cost, sensitivity to conditions
Reductive amination 1,4-Diazepane + 6-ethylpyrimidine aldehyde Reducing agent (NaBH3CN), acid catalyst Straightforward, versatile Requires aldehyde precursor

Research Findings and Analytical Notes

  • Microwave-Assisted Alkylation: Studies indicate that microwave irradiation can significantly improve the regioselectivity of alkylation on diazepane rings, favoring substitution at the N-4 position due to kinetic control and enhanced anion formation.

  • Computational Insights: Theoretical studies on diazepines have elucidated conformational preferences and transition states relevant to ring formation and functionalization, which can guide synthetic design for better yields and selectivity.

  • Patent Literature: Patents disclose various diazepane derivatives with heteroaryl substitutions including pyrimidinyl groups, offering synthetic examples and conditions that can be adapted for the target compound.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Pyrimidine vs. Phenyl Groups : The pyrimidine ring in the target compound may improve water solubility compared to purely aromatic substituents (e.g., chlorophenyl) due to nitrogen's polarity .
  • Electron-Donating vs. Withdrawing Groups : The ethyl group in the target compound is electron-donating, contrasting with the electron-withdrawing CF₃ group in , which may alter receptor binding kinetics.
  • Steric Effects : Bulky substituents (e.g., pyrazole in ) reduce conformational flexibility but enhance receptor specificity.

Key Observations :

  • Yield Variability : Electron-deficient aryl halides (e.g., CF₃, Cl) exhibit lower reactivity, leading to reduced yields compared to simpler alkylation reactions .
  • Purification Consistency: Most analogs use chromatography (alumina or silica-based) with methanol/chloroform or methanol/ethyl acetate mixtures, suggesting scalability challenges for the target compound .

Key Observations :

  • Pyrimidine's Role : The pyrimidine group in the target compound may mimic adenine in kinase inhibitors or participate in π-π stacking at receptor sites, similar to pyrazole in .
  • Selectivity Trends : Bulky substituents (e.g., pyrazole) enhance subtype selectivity, whereas simpler groups (e.g., chlorophenyl) favor broader receptor interactions .

Pharmacokinetic and Physicochemical Properties

Compound Name logP (Predicted) Solubility Metabolic Stability
This compound ~2.5 (moderate) Moderate (aqueous) Likely CYP3A4 substrate
1-(2-(Trifluoromethyl)phenyl)-1,4-diazepane ~3.8 (high) Low High (CF₃ resists oxidation)
1-(4-Chlorophenyl)-1,4-diazepane ~3.0 (moderate) Low Moderate (Cl susceptible to conjugation)

Key Observations :

  • Lipophilicity Balance : The ethylpyrimidinyl group may offer better solubility than highly lipophilic CF₃ or chlorophenyl groups, improving bioavailability .
  • Metabolic Vulnerabilities : The target compound’s ethyl group could undergo oxidation, whereas CF₃ in resists degradation.

Biological Activity

1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane is a heterocyclic compound that combines a pyrimidine ring with a diazepane structure. This unique configuration endows the compound with distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound has the following chemical formula:

  • Molecular Formula: C10_{10}H14_{14}N2_{2}
  • CAS Number: 1239851-69-4

Target Interactions:
this compound primarily interacts with various enzymes and receptors, particularly:

  • Protein Kinases: It inhibits cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Biochemical Pathways:
The compound's action on protein kinases disrupts several biochemical pathways essential for cell growth and proliferation. By inhibiting these pathways, it can effectively reduce tumor growth and induce programmed cell death in malignant cells.

Cellular Effects

Research indicates that this compound has significant effects on various cell types:

  • Cancer Cell Lines: It has shown potential in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis and cell cycle arrest.

Dosage Effects

Studies on animal models have demonstrated that:

  • Low Doses: At lower concentrations, the compound effectively inhibits cell proliferation with minimal toxicity.
  • High Doses: Higher concentrations may lead to increased cytotoxic effects, necessitating careful dosage optimization for therapeutic applications.

Research Applications

This compound is being explored for various applications:

  • Medicinal Chemistry: Investigated for its potential as an anticancer agent and its role in developing novel therapeutic compounds.
  • Biological Research: Used to study cellular signaling pathways and the effects of kinase inhibition on cell behavior .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is informative:

Compound NameStructure FeaturesBiological Activity
1-(6-Methylpyrimidin-4-yl)-1,4-diazepaneMethyl group instead of ethylModerate kinase inhibition
1-(6-Propylpyrimidin-4-yl)-1,4-diazepanePropyl groupIncreased lipophilicity; varied activity
1-(6-Butylpyrimidin-4-yl)-1,4-diazepaneButyl groupEnhanced cellular uptake

This comparison highlights how the ethyl substitution may influence pharmacokinetic properties and biological efficacy compared to its analogs.

Case Studies

Recent studies have focused on the compound's application in cancer therapy:

  • In Vitro Studies: Demonstrated significant inhibition of cancer cell lines with IC50_{50} values comparable to established chemotherapeutics.

Example Study:
A study involving human breast cancer cells showed that treatment with this compound resulted in a dose-dependent reduction in cell viability and induction of apoptosis markers such as caspase activation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves coupling a pyrimidine derivative with a diazepane precursor via nucleophilic substitution or transition metal-catalyzed cross-coupling. Optimization strategies include:

  • Factorial Design : Systematic variation of parameters (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, a 2³ factorial design can assess interactions between variables .
  • Purification Techniques : Use of column chromatography (e.g., silica gel with gradient elution) or recrystallization to isolate high-purity product. Structural validation via NMR and mass spectrometry is critical .

Q. What analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?

  • Methodological Answer : A multi-technique approach is recommended:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, respectively. For example, characteristic peaks for the ethylpyrimidinyl group (δ ~1.3 ppm for CH₃, δ ~2.5–3.5 ppm for diazepane CH₂ groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass matching.
  • HPLC-PDA : Assess purity (>98%) and detect impurities using UV absorption at λmax ~255 nm, typical for pyrimidine derivatives .

Advanced Research Questions

Q. How can computational methods predict the biological activity and binding mechanisms of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). For diazepane derivatives, docking into the active site of microbial enzymes (e.g., bacterial gyrase) can rationalize antimicrobial activity .
  • Quantum Chemical Calculations : Density Functional Theory (DFT) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and binding .
  • Pharmacokinetic Modeling : Predict ADMET properties using tools like SwissADME to optimize bioavailability and reduce toxicity .

Q. How do researchers address contradictions in reported biological activities of diazepane derivatives across studies?

  • Methodological Answer : Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed cell lines, consistent incubation times).
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethyl vs. cyclopropyl groups on pyrimidine) to isolate pharmacophoric features .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by outliers .

Q. What strategies enhance the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :

  • Ring Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to improve metabolic stability. For example, fluorinated pyrimidine analogs show enhanced bioavailability .
  • Prodrug Design : Mask polar functional groups (e.g., esterification of amines) to increase membrane permeability .
  • Salt Formation : Use hydrochloride salts to improve solubility without altering intrinsic activity, as seen in related diazepane standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane
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1-(6-Ethylpyrimidin-4-yl)-1,4-diazepane

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